molecular formula C14H9FN2O2 B12998249 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B12998249
M. Wt: 256.23 g/mol
InChI Key: RFXVSPSYKZVWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound has a molecular formula of C14H9FN2O2 and a molecular weight of 256.23 g/mol .

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-fluoroaniline with 2-aminobenzoic acid under specific conditions to form the desired benzoxazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in the regulation of cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties.

Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9FN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

RFXVSPSYKZVWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.